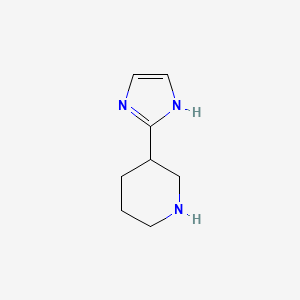

3-(1H-imidazol-2-yl)piperidine

Description

The exact mass of the compound 3-(1H-imidazol-2-yl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-imidazol-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-imidazol-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZKRYFTIHMWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534434 | |

| Record name | 3-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90747-55-0 | |

| Record name | 3-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-imidazol-2-yl)piperidine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Medicinal Chemistry of 3-(1H-imidazol-2-yl)piperidine

Introduction

The 3-(1H-imidazol-2-yl)piperidine scaffold represents a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. This structure combines the basic, saturated piperidine ring with the aromatic, amphiprotic imidazole ring, creating a versatile building block for drug discovery. The unique stereoelectronic properties of these two rings confer upon the molecule the ability to engage in a wide array of biological interactions, making it a cornerstone for the development of novel therapeutics targeting various receptors and enzymes.

This guide provides a comprehensive overview of the core chemical properties, synthesis, and pharmacological relevance of 3-(1H-imidazol-2-yl)piperidine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of 3-(1H-imidazol-2-yl)piperidine consists of a piperidine ring substituted at the 3-position with an imidazole ring linked via its C2 carbon. This arrangement creates a chiral center at the C3 position of the piperidine ring, meaning the molecule can exist as (R) and (S) enantiomers.

Key Identifiers and Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as acidity (pKa), lipophilicity (logP), and molecular size influence absorption, distribution, metabolism, and excretion (ADME). The data below, largely derived from predictive models, provides a foundational understanding of the molecule's characteristics.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChem[1] |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| CAS Number | 90747-55-0 | ChemicalBook[2] |

| Predicted XlogP | 0.2 | PubChem[1] |

| Predicted pKa | 14.05 ± 0.10 | ChemicalBook[2] |

| Predicted Boiling Point | 375.9 ± 35.0 °C | ChemicalBook[2] |

| Predicted Density | 1.094 ± 0.06 g/cm³ | ChemicalBook[2] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Expert Insight: The predicted pKa of ~14 is likely associated with the N-H proton on the imidazole ring, while the piperidine nitrogen will have a pKa in the typical range for secondary amines (~10-11), making it protonated at physiological pH. The low predicted XlogP value of 0.2 suggests a high degree of hydrophilicity. This is a critical consideration for drug design, as it impacts membrane permeability and solubility. Modifications to the scaffold are often necessary to balance this hydrophilicity for optimal ADME properties.

Synthesis and Reactivity

The synthesis of 3-(1H-imidazol-2-yl)piperidine and its derivatives can be approached through several established organic chemistry methodologies. A common strategy involves the construction of the imidazole ring from a suitably functionalized piperidine precursor.

Generalized Synthetic Workflow

A prevalent method for forming the 2-substituted imidazole ring is the condensation of a diamine with an aldehyde, followed by oxidation. In this context, the synthesis can be conceptualized as starting from a protected piperidine derivative containing a carboxylic acid or aldehyde equivalent at the 3-position, which is then elaborated to form the imidazole ring.

Sources

Elucidating the Molecular Architecture of 3-(1H-imidazol-2-yl)piperidine: A Multi-Modal Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(1H-imidazol-2-yl)piperidine, a heterocyclic compound featuring both a saturated piperidine ring and an aromatic imidazole moiety, presents a unique characterization challenge. Its potential as a scaffold in medicinal chemistry necessitates an unambiguous determination of its constitution and connectivity. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this molecule. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, FT-IR, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for structural confirmation. The final, unequivocal proof via X-ray crystallography is also discussed as the gold standard.

Introduction: The Rationale for Rigorous Elucidation

The 3-(1H-imidazol-2-yl)piperidine scaffold is of significant interest due to the prevalence of both piperidine and imidazole rings in pharmacologically active compounds.[1][2] The piperidine ring offers a flexible, three-dimensional structure ideal for targeting biological receptors, while the imidazole ring can participate in hydrogen bonding and metal coordination, crucial for enzyme inhibition and receptor binding.[3] However, synthetic ambiguity can arise, particularly concerning the point of attachment between the two rings. Isomers, such as 3-(1H-imidazol-1-yl)piperidine[4] or 4-(1H-imidazol-2-yl)piperidine, could potentially form as synthetic byproducts. Therefore, a robust and orthogonal analytical workflow is not merely academic but essential for ensuring the integrity of research and development programs. This guide outlines such a workflow.

The Analytical Workflow: A Foundational Strategy

The structure elucidation process is a logical progression, starting with broad-stroke information and progressively refining our understanding with high-resolution techniques. Each step provides a piece of the puzzle, and the congruence of all data is what builds confidence in the final assignment.

Caption: Overall workflow for the structure elucidation of 3-(1H-imidazol-2-yl)piperidine.

Mass Spectrometry (MS): Confirming the Elemental Composition

The first step is to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the technique of choice for this purpose.

Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion, typically the protonated species [M+H]⁺. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

Experimental Protocol (ESI-HRMS):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water with 0.1% formic acid.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

Analyze the data to find the monoisotopic mass of the [M+H]⁺ ion.

-

Use the instrument's software to predict the molecular formula based on the accurate mass and compare it to the theoretical value.

Data Presentation & Interpretation:

| Parameter | Theoretical Value | Observed Value | Interpretation |

| Molecular Formula | C₈H₁₃N₃ | C₈H₁₃N₃ | Confirmed elemental composition. |

| Monoisotopic Mass | 151.1110 g/mol | - | Theoretical mass of the neutral molecule. |

| [M+H]⁺ (m/z) | 152.1182 | ~152.1180 | The observed protonated molecular ion confirms the molecular weight.[5] |

| [M+Na]⁺ (m/z) | 174.1002 | ~174.1000 | Often observed sodium adduct, further supporting the molecular weight.[5] |

The observation of an ion with an m/z value matching the theoretical [M+H]⁺ within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the correct elemental composition. Studies on imidazole derivatives in mass spectrometry show that the imidazole ring itself is quite stable, with fragmentation often involving the loss of substituents.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 3-(1H-imidazol-2-yl)piperidine, we expect to see characteristic absorptions for the N-H bonds of both the piperidine and imidazole rings, as well as C-H and C-N bonds.

Rationale: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these absorption bands, we can confirm the presence of key functional groups and gain confidence that we have the correct general structure.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3400 - 3200 | Broad, Medium | N-H Stretch | Confirms presence of secondary amine (piperidine) and imidazole N-H.[8] |

| ~3150 - 3050 | Weak-Medium | Aromatic C-H Stretch | Indicates the C-H bonds on the imidazole ring. |

| ~2950 - 2800 | Strong | Aliphatic C-H Stretch | Confirms the CH₂ groups of the piperidine ring. |

| ~1650 - 1550 | Medium | C=N / C=C Stretch | Characteristic stretching vibrations of the imidazole ring.[9] |

| ~1350 - 1250 | Medium | C-N Stretch | Relates to the C-N bonds in both the piperidine and imidazole rings. |

The presence of these key bands provides strong, albeit non-specific, evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously determine the atomic connectivity of 3-(1H-imidazol-2-yl)piperidine.[11][12]

Rationale: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (J-coupling) cause signals to split. By analyzing these parameters, we can piece the molecule together atom by atom.

Experimental Protocol (General):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Perform a suite of 2D NMR experiments: COSY, HSQC, and HMBC.[13]

1D NMR: ¹H and ¹³C Spectra

-

¹H NMR Interpretation: The ¹H NMR spectrum provides the first detailed look at the proton environments. We expect to see complex signals in the aliphatic region (1.5-3.5 ppm) for the nine piperidine protons and two signals in the aromatic region (6.5-7.5 ppm) for the two equivalent C-H protons of the imidazole ring. The two N-H protons will likely appear as broad signals that can be confirmed by D₂O exchange.

-

¹³C NMR Interpretation: The ¹³C NMR spectrum will show the number of unique carbon environments. For the expected C₂ symmetry of the imidazole ring (on the NMR timescale), we anticipate 6 distinct signals: 4 for the piperidine ring carbons and 2 for the imidazole ring carbons (one for the two equivalent C-H carbons and one for the C-N=C carbon).

Predicted NMR Data (in DMSO-d₆):

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| H-4', H-5' | ~6.8 | s | 2H | Imidazole CH |

| N-H | ~11.8 | br s | 1H | Imidazole NH |

| N-H | ~3.0 | br s | 1H | Piperidine NH |

| Piperidine H's | ~1.5-3.5 | m | 9H | C2, C3, C4, C5, C6-H |

| ¹³C NMR | δ (ppm) | Assignment |

| C-2' | ~145 | Imidazole C=N |

| C-4', C-5' | ~120 | Imidazole CH |

| C-2, C-6 | ~45-50 | Piperidine CH₂ |

| C-3 | ~40-45 | Piperidine CH |

| C-4, C-5 | ~25-30 | Piperidine CH₂ |

2D NMR: Assembling the Pieces

While 1D NMR suggests the presence of the two ring systems, 2D NMR is required to prove their connectivity.[14]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be instrumental in tracing the connectivity of the protons around the piperidine ring.

Caption: Expected COSY correlations for the piperidine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation). This allows for the definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): The Keystone Experiment. The HMBC experiment is the most critical for proving the overall structure, as it shows correlations between protons and carbons over two or three bonds.[15] This is how we will definitively link the piperidine and imidazole rings.

The key correlations we are looking for are:

-

A correlation from the proton on C3 of the piperidine ring (H3) to the C2 carbon of the imidazole ring (C2').

-

Correlations from the protons on C2 and C4 of the piperidine ring to C2' of the imidazole.

-

A correlation from the imidazole C-H protons (H4'/H5') to the C3 carbon of the piperidine ring.

Caption: Key HMBC correlations confirming the link between the piperidine and imidazole rings.

The observation of these specific cross-peaks in the HMBC spectrum provides irrefutable evidence that the imidazole ring is attached at the C3 position of the piperidine ring via its C2 position.

X-ray Crystallography: The Ultimate Confirmation

While the combination of MS and NMR provides a definitive structure in solution, single-crystal X-ray crystallography offers the gold standard for absolute structural proof in the solid state.[16]

Rationale: This technique involves diffracting X-rays off a single, well-ordered crystal. The diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom and confirming bond lengths, bond angles, and stereochemistry.[17]

Experimental Protocol (Brief):

-

Grow a single, diffraction-quality crystal of the compound. This is often the most challenging step and can involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Mount the crystal on a goniometer in an X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in the X-ray beam.

-

Process the data and solve the structure using specialized software.

A successful crystal structure analysis not only confirms the connectivity established by NMR but also provides detailed information about the molecule's conformation in the solid state.

Conclusion

The structural elucidation of 3-(1H-imidazol-2-yl)piperidine is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula, and FT-IR identifies the constituent functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments. 1D NMR provides an initial census of proton and carbon environments, COSY traces the spin systems within the piperidine ring, and HSQC links protons to their carbons. Ultimately, the HMBC experiment serves as the keystone, providing the long-range correlation data necessary to irrefutably link the two heterocyclic rings at the correct positions. While X-ray crystallography can provide the ultimate confirmation, the described spectroscopic workflow, when properly executed and interpreted, constitutes a robust and self-validating method for the unambiguous structural determination of 3-(1H-imidazol-2-yl)piperidine, ensuring the scientific integrity of any subsequent research or development efforts.

References

-

Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB. Available at: [Link] [Accessed January 2, 2026].

-

Breitwieser, F. P., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2376-2384. Available at: [Link]

-

Breitwieser, F. P., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. Available at: [Link]

-

Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]

-

Breitwieser, F. P., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. ResearchGate. Available at: [Link]

-

Bowie, J. H., et al. The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Available at: [Link]

-

Fraser, R. R., & Reyes-Zamora, C. (1966). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 31(11), 3653-3655. Available at: [Link]

-

Vitale, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4886. Available at: [Link]

-

Parmar, T. H., et al. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry, 75(5), 395-405. Available at: [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. Available at: [Link]

-

NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. CHEM 385 Course Listing. Available at: [Link] [Accessed January 2, 2026].

-

Wikipedia. VUF-5681. Available at: [Link] [Accessed January 2, 2026].

-

PubChemLite. 3-(1h-imidazol-2-yl)piperidine (C8H13N3). Available at: [Link] [Accessed January 2, 2026].

-

Amoroso, R., et al. (2018). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 154-162. Available at: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link] [Accessed January 2, 2026].

-

PubChem. 3-[5-(2-methylphenyl)-1H-imidazol-2-yl]piperidine. Available at: [Link] [Accessed January 2, 2026].

-

Aridoss, G., et al. (2011). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITIES OF 3'-METHYL-2',6'-DIPHENYL- 1,3-DIHYDROSPIRO(BENZO(D)IMIDAZOLE-2,4'-PIPERIDINE). Semantic Scholar. Available at: [Link]

-

Katritzky, A. R., & Ambler, A. P. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]

-

Singh, U., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-523. Available at: [Link]

-

Epstein, L. M., & Straub, D. K. (1968). Moessbauer spectra of some porphyrin complexes with pyridine, piperidine, and imidazole. Inorganic Chemistry, 7(10), 2184-2188. Available at: [Link]

-

Klein, L. K., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(21), 7545. Available at: [Link]

-

Saify, Z. S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 36(6), 1145-1150. Available at: [Link]

-

MedChemProf. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

FTIR spectra of synthesized surfactants: a) imidazole-based-and b)... ResearchGate. Available at: [Link]

-

Ataman Kimya. PIPERIDINE. Available at: [Link] [Accessed January 2, 2026].

-

PubChem. 1-[(1H-Imidazol-2-yl)methyl]piperidine. Available at: [Link] [Accessed January 2, 2026].

-

PubChemLite. 3-(1h-imidazol-1-yl)piperidine (C8H13N3). Available at: [Link] [Accessed January 2, 2026].

-

Wang, Y., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. Available at: [Link]

-

Yurdakul, S., et al. (2005). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]

-

da Silva, A. B., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. International Journal of Molecular Sciences, 23(19), 11893. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2013). Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. ResearchGate. Available at: [Link]

-

Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

- Crystalline forms of 3-(imidazo[1,2-b] pyridazin-3-ylethynyl)-4-methyl-n-(4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl)benzamide and its mono hydrochloride salt. Google Patents.

-

Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Available at: [Link]

-

Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 867007-94-1|3-(1H-Imidazol-1-yl)piperidine|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 3-(1h-imidazol-2-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders [mdpi.com]

- 17. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine (CAS 90747-55-0)

A Keystone Scaffold for Modern Drug Discovery

This guide offers a comprehensive technical overview of 3-(1H-imidazol-2-yl)piperidine, a heterocyclic compound of significant interest to researchers and drug development professionals. By dissecting its chemical properties, synthesis, and potential pharmacological applications, we aim to provide a foundational resource for its exploration in medicinal chemistry.

Introduction: A Privileged Structure in Medicinal Chemistry

3-(1H-imidazol-2-yl)piperidine (CAS 90747-55-0) is a small molecule that incorporates two key pharmacophores: the piperidine ring and the imidazole ring. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as basicity and lipophilicity, which can enhance a molecule's pharmacokinetic profile.[1] Similarly, the imidazole ring is a versatile heterocycle present in numerous biologically active compounds, capable of participating in various non-covalent interactions with biological targets.[2] The strategic combination of these two scaffolds in 3-(1H-imidazol-2-yl)piperidine presents a unique opportunity for the development of novel therapeutics targeting a range of biological pathways.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(1H-imidazol-2-yl)piperidine is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Value | Source |

| CAS Number | 90747-55-0 | Internal Data |

| Molecular Formula | C₈H₁₃N₃ | Internal Data |

| Molecular Weight | 151.21 g/mol | Internal Data |

| Appearance | Off-white to yellow solid (predicted) | Inferred |

| Boiling Point | 375.9 °C at 760 mmHg (predicted) | ChemBridge Corporation |

| Density | 1.094 g/cm³ (predicted) | ChemBridge Corporation |

| pKa | Basic (piperidine nitrogen), Weakly basic (imidazole nitrogen) | Inferred from structure |

| LogP | 0.2 (predicted) | PubChem |

Synthesis and Characterization

Caption: Proposed synthesis of 3-(1H-imidazol-2-yl)piperidine.

Proposed Synthetic Protocol

Step 1: Reaction of Piperidine-3-carboximidamide with Glyoxal

-

To a solution of piperidine-3-carboximidamide hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base (e.g., sodium bicarbonate, 1.1 equivalents) to liberate the free base.

-

Add an aqueous solution of glyoxal (40%, 1 equivalent) dropwise to the reaction mixture at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of an intermediate adduct is expected.

Step 2: Cyclization and Dehydration to form 3-(1H-imidazol-2-yl)piperidine

-

Upon completion of the initial reaction, adjust the pH of the mixture to acidic conditions (pH 4-5) using a mild acid like acetic acid.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 6-8 hours to promote cyclization and subsequent dehydration.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 3-(1H-imidazol-2-yl)piperidine.

Analytical Characterization

The structural confirmation of the synthesized 3-(1H-imidazol-2-yl)piperidine would be achieved through standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine and imidazole protons. The piperidine ring protons would appear as a series of multiplets in the upfield region, while the imidazole protons would resonate in the downfield aromatic region. The NH protons of both rings would likely appear as broad singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbons of the piperidine and imidazole rings. The chemical shifts would be consistent with the electronic environment of each carbon atom.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 152.1182.[3] The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of small neutral molecules.[3][4]

Pharmacology and Potential Therapeutic Applications

The unique structural combination of a piperidine and an imidazole ring in 3-(1H-imidazol-2-yl)piperidine suggests a high potential for biological activity. Based on studies of structurally related compounds, several therapeutic avenues can be envisaged.

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer.[5] Several non-steroidal aromatase inhibitors feature an imidazole or triazole moiety that coordinates with the heme iron of the enzyme.[5] The imidazole ring in 3-(1H-imidazol-2-yl)piperidine could similarly interact with the aromatase active site, while the piperidine scaffold can be functionalized to optimize binding and pharmacokinetic properties.[6][7]

Caption: Proposed mechanism of aromatase inhibition.

Histamine H₃ Receptor Antagonism

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H₃ receptor are being investigated for the treatment of various neurological and psychiatric disorders. The imidazole ring is a key feature of histamine and many H₃ receptor ligands. The 3-(1H-imidazol-2-yl)piperidine scaffold could serve as a basis for the design of novel H₃ receptor antagonists.[8][9]

Delta-Opioid Receptor Agonism

The delta-opioid receptor is a target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.[10] Several classes of non-peptidic delta-opioid agonists incorporate a piperidine or piperazine ring. The imidazolylpiperidine scaffold has been explored for its potential as a delta-opioid receptor agonist, suggesting another promising therapeutic application for 3-(1H-imidazol-2-yl)piperidine and its derivatives.[10][11]

Experimental Protocols

HPLC Method for Purity Assessment

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of 3-(1H-imidazol-2-yl)piperidine. Given its basic nature, a reversed-phase method with a suitable buffer and a base-deactivated column would be appropriate.[12][13]

Caption: General workflow for HPLC analysis.

Chromatographic Conditions (Proposed):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 25 °C.

In Vitro Aromatase Inhibition Assay

To evaluate the potential of 3-(1H-imidazol-2-yl)piperidine as an aromatase inhibitor, a commercially available fluorescence-based assay kit can be utilized.

Protocol Outline:

-

Prepare a solution of 3-(1H-imidazol-2-yl)piperidine in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the human recombinant aromatase enzyme and the fluorescent substrate.

-

Add varying concentrations of the test compound and a known aromatase inhibitor (e.g., letrozole) as a positive control.

-

Incubate the plate at the recommended temperature for the specified time.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for the test compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(1H-imidazol-2-yl)piperidine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(1H-imidazol-2-yl)piperidine is a molecule with considerable potential in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of possible pharmacological activities, including aromatase inhibition, histamine H₃ receptor antagonism, and delta-opioid receptor agonism. This guide provides a foundational framework for researchers to embark on the further investigation and development of this promising compound.

References

- Ananthan, S. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists. Bioorganic & Medicinal Chemistry Letters, 16(1), 234-238.

- Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.

- Kathmann, M., et al. (2000). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(3), 227-233.

- Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. ElectronicsAndBooks.

- Di Matteo, M., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194.

- Starke, K., et al. (2003). Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds. Journal of Medicinal Chemistry, 46(13), 2589-2602.

- Baroudi, M., Robert, J., & Luu-Duc, C. (1996). New Imidazole Compounds Derived from Pyrrolidonic and Piperidonic Acids as NON-Steroidic Aromatase Inhibitors.

- Baroudi, M., Robert, J., & Luu-Duc, C. (1996). Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro. The Journal of Steroid Biochemistry and Molecular Biology, 57(1-2), 73-77.

- Di Matteo, M., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors.

- Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2862.

- Matisová, E., & Škrabáková, S. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.

- Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

- Ananthan, S., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. Bioorganic & Medicinal Chemistry Letters, 22(2), 1088-1093.

- Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor. Molecules, 27(19), 6296.

- Matisová, E., & Škrabáková, S. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(6), 395-408.

- Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 46(15), 3144-3155.

- Chen, Z., et al. (2021). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules, 26(16), 4986.

- Pirogov, A. V., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

- Ananthan, S., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: Identifying clinical candidates.

- ChemDiv. (n.d.). IMiD small molecule library. ChemDiv.

- Mondal, S., & Panda, G. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8569-8587.

- Al-Obaid, A. M., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 33(1), 190-195.

- Zhang, Y., et al. (2015).

- Kaur, H., et al. (2023). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 13(45), 31690-31715.

- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1227-1233.

- Ryabukhin, S. V., et al. (2006). Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane. Synthesis, 2006(22), 3715-3726.

- Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(11), 1369-1382.e10.

- Smith, C. D., & Collins, J. C. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(30), 5735-5748.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Kozik, V., et al. (2023).

- Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32174-32193.

- Lee, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 26(16), 4984.

- Al-Omran, F., et al. (2002). Synthesis of Imidazoles and Imidazolines from 1,2-Diamines and Ethyl ( E )- and ( Z )-3-Aryl-3-Chloro-2-Cyanopropenoates. Journal of Chemical Research, 2002(7), 321-323.

- Zhang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1124.

- Wang, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.

- Cruz-Jiménez, G., et al. (2023). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 28(1), 382.

- Shaik, A. B., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

- G-P, A. M. R. S. C. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. The Lancet Microbe, 5(5), e479-e489.

- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310.

- da Silva, A. F. M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Journal of the Brazilian Chemical Society, 31(8), 1699-1707.

- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2515-2525.

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

- Smith, L. I., & Howard, K. L. (1943). Synthesis of imidazolines, diazepines, triazepines and imidazolidones from A 1, 2-diamine and 1, 1-dicarboxylic esters. UNM Digital Repository.

- Nikolova, S., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(2), M1587.

- Khan, I., et al. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Chemistry & Biodiversity, 22(7), e202403020.

- Göktaş, M., et al. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences.

- Kassab, A. S., et al. (2004).

- da Silva, G. F., et al. (2020). Pyrazolyl-Tetrazoles and Imidazolyl-Pyrazoles as Potential Anticoagulants and their Integrated Multiplex Analysis Virtual Screening. Journal of the Brazilian Chemical Society, 31(8), 1636-1650.

- Kassab, A. S., et al. (2004). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Africana, 18(1), 1-10.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. scielo.br [scielo.br]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. welch-us.com [welch-us.com]

An In-Depth Technical Guide to the Synthesis of 3-(1H-imidazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-(1H-imidazol-2-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the construction of this molecule. By focusing on a convergent synthetic strategy that leverages the classical Debus-Radziszewski imidazole synthesis, this document offers a practical and scientifically rigorous resource for researchers engaged in the design and synthesis of novel therapeutic agents. The methodologies presented are supported by in-depth explanations of the chemical principles at play, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of the 3-(1H-imidazol-2-yl)piperidine Scaffold

The fusion of piperidine and imidazole rings in the form of 3-(1H-imidazol-2-yl)piperidine creates a unique three-dimensional structure with a rich pharmacophoric profile. The piperidine moiety, a ubiquitous feature in many natural products and pharmaceuticals, provides a basic nitrogen center and a flexible saturated ring system that can be readily functionalized to modulate physicochemical properties and target interactions.[1] The imidazole ring, another privileged heterocyclic motif, offers a combination of hydrogen bond donors and acceptors, as well as the potential for aromatic and coordination interactions. This combination of features makes 3-(1H-imidazol-2-yl)piperidine and its derivatives attractive scaffolds for the development of a wide range of therapeutic agents.

Strategic Approach: A Convergent Synthesis

The synthesis of 3-(1H-imidazol-2-yl)piperidine is most effectively approached through a convergent strategy. This involves the separate synthesis of a suitably protected piperidine precursor which is then used to construct the imidazole ring. This approach allows for greater flexibility in the introduction of substituents on either the piperidine or imidazole rings and often leads to higher overall yields compared to linear syntheses.

A key consideration in this strategy is the protection of the piperidine nitrogen. The secondary amine of the piperidine ring is nucleophilic and can interfere with the reactions used to form the imidazole ring. Therefore, the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions at the final stage of the synthesis.

Core Synthesis: The Debus-Radziszewski Imidazole Synthesis

The cornerstone of the presented synthetic route is the Debus-Radziszewski imidazole synthesis, a classic and versatile method for the construction of imidazole rings.[2][3][4] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde, and ammonia. In our targeted synthesis, the aldehyde component is a protected piperidine-3-carboxaldehyde.

The general mechanism of the Debus-Radziszewski synthesis is believed to proceed in two main stages:

-

Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.

-

Condensation with the Aldehyde: The diimine intermediate then condenses with the aldehyde to form the imidazole ring through a series of cyclization and dehydration steps.

This one-pot reaction provides an efficient means of constructing the imidazole ring directly onto the piperidine scaffold.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 3-(1H-imidazol-2-yl)piperidine, starting from commercially available materials.

Synthesis of tert-Butyl 3-Formylpiperidine-1-carboxylate

The starting material for the imidazole ring formation is the N-Boc protected piperidine-3-carboxaldehyde. This can be prepared from the corresponding alcohol via oxidation.

Protocol:

-

To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-formylpiperidine-1-carboxylate as a colorless oil.

Synthesis of tert-Butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate

This key step utilizes the Debus-Radziszewski reaction to construct the imidazole ring.

Protocol:

-

To a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in a mixture of methanol and aqueous ammonia (e.g., 28% solution) at 0 °C, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-70 °C) for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate.

Deprotection to Yield 3-(1H-imidazol-2-yl)piperidine

The final step involves the removal of the Boc protecting group to afford the target compound.

Protocol:

-

Dissolve tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If using HCl/dioxane, the product will be the hydrochloride salt. If using TFA, the trifluoroacetate salt is formed.

-

To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., sodium hydroxide or sodium carbonate) to pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a mixture of chloroform and isopropanol).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 3-(1H-imidazol-2-yl)piperidine as the final product.

Data Presentation

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 4.1 | tert-Butyl 3-formylpiperidine-1-carboxylate | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Dess-Martin periodinane | 85-95 |

| 4.2 | tert-Butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate | tert-Butyl 3-formylpiperidine-1-carboxylate | Glyoxal, Ammonia | 50-70 |

| 4.3 | 3-(1H-imidazol-2-yl)piperidine | tert-Butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate | HCl or TFA | >95 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 3-(1H-imidazol-2-yl)piperidine.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of 3-(1H-imidazol-2-yl)piperidine. The use of the robust Debus-Radziszewski reaction allows for the efficient construction of the core imidazole ring, while the implementation of a protecting group strategy ensures a clean and high-yielding synthesis. This foundational molecule serves as a valuable starting point for the development of a diverse range of derivatives with potential applications in drug discovery. Future work in this area could focus on the development of asymmetric syntheses to access enantiomerically pure forms of this scaffold, as well as the exploration of alternative methods for imidazole ring formation that may offer milder reaction conditions or improved substrate scope.

References

-

Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

-

Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496. [Link]

- Google Patents. (2016).

-

PubChem. tert-Butyl 3-(1h-imidazol-2-yl)piperazine-1-carboxylate. [Link]

- Google Patents. (2013). Preparation method for 1-benzyl-3-piperidone hydrochloride. CN105622444A.

-

Debus–Radziszewski imidazole synthesis. In Wikipedia. [Link]

-

Pharma Guideline. (2022). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

Sources

- 1. WO2016087352A1 - Novel piperidine derivatives - Google Patents [patents.google.com]

- 2. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to 3-(1H-imidazol-2-yl)piperidine Derivatives and Analogs

A Senior Application Scientist's Synthesis of Core Principles and Practical Methodologies for Researchers, Scientists, and Drug Development Professionals.

The 3-(1H-imidazol-2-yl)piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a basic piperidine ring and an aromatic imidazole moiety allows for diverse interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, offering both foundational knowledge and practical insights for researchers in drug discovery and development.

The Strategic Importance of the 3-(1H-imidazol-2-yl)piperidine Core

The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, offers a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for pharmacokinetic profiles.[1][2] The imidazole ring, an aromatic heterocycle with both hydrogen bond donor and acceptor capabilities, is a key pharmacophoric element in many endogenous molecules and drugs, enabling crucial binding interactions with protein targets. The linkage of the imidazole at the 2-position to the 3-position of the piperidine ring creates a specific spatial arrangement of these two key pharmacophores, predisposing these molecules to interact with a range of receptors and enzymes.

Synthetic Strategies: Constructing the Core and its Analogs

The synthesis of 3-(1H-imidazol-2-yl)piperidine derivatives typically involves multi-step sequences that allow for the introduction of diversity at various positions of both the piperidine and imidazole rings. A general and adaptable synthetic approach is outlined below.

General Synthetic Workflow

A common strategy for the synthesis of the 3-(1H-imidazol-2-yl)piperidine core involves the condensation of a suitably protected 3-aminopiperidine derivative with an imidazole-2-carboxaldehyde or a related electrophilic imidazole species. Subsequent modifications of the piperidine nitrogen and the imidazole ring allow for the generation of a diverse library of analogs.

Caption: A generalized workflow for the synthesis of 3-(1H-imidazol-2-yl)piperidine analogs.

Exemplary Protocol: Synthesis of a Representative Derivative

The following protocol details the synthesis of a generic 3-(1H-imidazol-2-yl)piperidine derivative, illustrating the key chemical transformations. This protocol is a composite of established synthetic methodologies.[3][4][5]

Step 1: Synthesis of N-Boc-3-aminopiperidine

-

To a solution of 3-aminopiperidine dihydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the salt.

-

Add di-tert-butyl dicarbonate (Boc)₂O dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield N-Boc-3-aminopiperidine.

Step 2: Synthesis of 1H-imidazole-2-carbaldehyde

-

This can be achieved through various methods, including the oxidation of 2-(hydroxymethyl)imidazole or formylation of an appropriately protected imidazole.

Step 3: Reductive Amination to form N-Boc-3-(1H-imidazol-2-yl)piperidine

-

Dissolve N-Boc-3-aminopiperidine and 1H-imidazole-2-carbaldehyde in a suitable solvent such as methanol or dichloroethane.

-

Add a reducing agent, for example, sodium triacetoxyborohydride (STAB), portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction and extract the product. Purify by column chromatography.

Step 4: Deprotection of the Piperidine Nitrogen

-

Treat the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to remove the Boc protecting group.

-

Evaporate the solvent and excess acid to obtain the deprotected 3-(1H-imidazol-2-yl)piperidine salt.

Step 5: N-Alkylation/Arylation of the Piperidine

-

To a solution of the deprotected piperidine and a suitable base (e.g., triethylamine or diisopropylethylamine) in a solvent like DMF or acetonitrile, add the desired alkyl or aryl halide (or another electrophile).

-

Heat the reaction mixture as needed to drive the reaction to completion.

-

Purify the final product by column chromatography or recrystallization.

Key Biological Targets and Mechanisms of Action

Derivatives of the 3-(1H-imidazol-2-yl)piperidine scaffold have demonstrated significant activity at several important biological targets, primarily within the central nervous system (CNS).

Alpha-2 (α₂) Adrenergic Receptors

A significant number of 3-(1H-imidazol-2-yl)piperidine analogs exhibit potent agonistic activity at α₂-adrenergic receptors.[6] These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[6] Activation of α₂-adrenoceptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade has numerous physiological effects, including sedation, analgesia, and a reduction in sympathetic outflow.[7]

Caption: Simplified signaling pathway of α₂-adrenergic receptor activation.

Histamine H₃ Receptors

Another prominent target for this class of compounds is the histamine H₃ receptor, where they often act as antagonists or inverse agonists.[8] The H₃ receptor is also a Gi/o-protein coupled receptor that functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[9] By blocking this receptor, H₃ antagonists increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness and cognitive function.[10]

Caption: Mechanism of action of histamine H₃ receptor antagonists.

Structure-Activity Relationships (SAR)

The biological activity of 3-(1H-imidazol-2-yl)piperidine derivatives can be significantly modulated by substitutions on both the piperidine and imidazole rings.

Substitutions on the Piperidine Nitrogen

The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity.

-

For α₂-Adrenoceptor Agonists: Small, lipophilic groups are often favored. For instance, a methyl or ethyl group can enhance potency.

-

For Histamine H₃ Receptor Antagonists: Larger, more complex substituents are generally required. These can include aralkyl or aryloxyalkyl chains that can occupy a hydrophobic pocket in the receptor.[11]

Substitutions on the Imidazole Ring

Modifications to the imidazole ring can also have a profound impact on activity.

-

N1-Substitution: Alkylation of the N1 position of the imidazole can influence both potency and metabolic stability.

-

C4/C5-Substitution: Introduction of small substituents at the C4 or C5 positions can fine-tune receptor affinity and selectivity.

Stereochemistry

The stereochemistry at the 3-position of the piperidine ring is often crucial for activity. The (R) and (S) enantiomers can exhibit significantly different potencies and selectivities for their respective targets.

Quantitative SAR Data

The following table summarizes representative quantitative data for a hypothetical series of 3-(1H-imidazol-2-yl)piperidine derivatives, illustrating the impact of structural modifications on their affinity for α₂-adrenergic and histamine H₃ receptors.

| Compound ID | R (Piperidine-N) | R' (Imidazole-N1) | α₂-Adrenoceptor Kᵢ (nM) | H₃ Receptor Kᵢ (nM) |

| 1a | H | H | 500 | >10000 |

| 1b | CH₃ | H | 50 | 8500 |

| 1c | Benzyl | H | 250 | 150 |

| 1d | -(CH₂)₃-O-Ph | H | >1000 | 10 |

| 1e | CH₃ | CH₃ | 45 | 7800 |

| 1f | -(CH₂)₃-O-Ph | CH₃ | >1000 | 8 |

Data are hypothetical and for illustrative purposes only.

Therapeutic Applications and Future Directions

The diverse biological activities of 3-(1H-imidazol-2-yl)piperidine derivatives have positioned them as promising candidates for the treatment of a range of diseases.

-

Neurological and Psychiatric Disorders: Their ability to modulate α₂-adrenergic and histamine H₃ receptors makes them attractive for the development of treatments for conditions such as ADHD, Alzheimer's disease, schizophrenia, and pain.[10][12]

-

Oncology: Some derivatives have shown potential as anticancer agents, although the exact mechanisms are still under investigation.[13][14][15]

-

Other Indications: Research is ongoing into their potential applications in other therapeutic areas, including inflammatory and metabolic disorders.

The future of drug discovery centered on the 3-(1H-imidazol-2-yl)piperidine scaffold lies in the rational design of molecules with improved selectivity and pharmacokinetic profiles. A deeper understanding of the structural requirements for interacting with specific receptor subtypes will be key to developing next-generation therapeutics with enhanced efficacy and reduced side effects.

Experimental Protocols for Biological Evaluation

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific receptor (e.g., α₂-adrenoceptor or histamine H₃ receptor).

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Animal Model for Cognitive Enhancement

Objective: To assess the ability of a histamine H₃ receptor antagonist to improve cognitive performance in a rodent model.

Protocol:

-

Animal Model: Use a validated animal model of cognitive impairment, such as scopolamine-induced amnesia in mice.[12]

-

Drug Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Cognitive Task: After a predetermined pretreatment time, subject the animals to a cognitive task, such as the Novel Object Recognition (NOR) test.

-

Data Collection: Record the time spent exploring the novel and familiar objects.

-

Data Analysis: Calculate a discrimination index to determine if the test compound significantly improved the animals' ability to remember the familiar object compared to the vehicle-treated group.

Conclusion

The 3-(1H-imidazol-2-yl)piperidine scaffold is a rich source of pharmacologically active compounds with significant therapeutic potential. A thorough understanding of the synthetic methodologies, biological targets, and structure-activity relationships is essential for the successful development of novel drugs based on this versatile chemical entity. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

-

Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. Available from: [Link]

- Gao Z, et al. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorg Med Chem. 2015 Feb 1;23(3):434-46.

- Nikolaeva, Y.; Gerasimova, E.; Neganova, M.; Gerasimov, A.; Aleksandrova, Y.

-

Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... - ResearchGate. Available from: [Link]

- Mani NS, et al. A scalable synthesis of a histamine H3 receptor antagonist. J Org Chem. 2004 Nov 12;69(23):8115-7.

- Ferré S, et al. The histamine H3 receptor modulates dopamine D2 receptor-dependent signaling pathways and mouse behaviors. J Biol Chem. 2020 Jan 3;295(1):119-130.

-

N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. Available from: [Link]

- Sadek B, et al. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Front Pharmacol. 2016;7:299.

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - ACS Publications. Available from: [Link]

-

Histamine H3 receptors--general characterization and their function in the cardiovascular system - PubMed. Available from: [Link]

-

Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed. Available from: [Link]

-

Alpha-2 adrenergic receptor - Wikipedia. Available from: [Link]

-

Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PubMed Central. Available from: [Link]

-

Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE - Pixorize. Available from: [Link]

- Parmar, T. H.; Sangani, C. B.; Kulkarni, M. Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Aust. J. Chem. 2022, 75 (4), 276–284.

- Mokhtary, M.; Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A 2024, 7 (2), 163–189.

-

Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed. Available from: [Link]

-

Discovery and initial SAR of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones as inhibitors of insulin-like growth factor 1-receptor (IGF-1R) - PubMed. Available from: [Link]

-

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine - MDPI. Available from: [Link]

-

Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed. Available from: [Link]

-

Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Available from: [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. Available from: [Link]

-

Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem. Available from: [Link]

-

Adrenaline signalling through Alpha-2 adrenergic receptor - Reactome Pathway Database. Available from: [Link]

-

Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Available from: [Link]

-

Alpha-2 adrenergic receptor - EPFL Graph Search. Available from: [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. Available from: [Link]

-

Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - NIH. Available from: [Link]

-

Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors | Request PDF - ResearchGate. Available from: [Link]

-

4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed. Available from: [Link]

-

Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1 H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PubMed. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available from: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]

-

Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed. Available from: [Link]

-

Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed. Available from: [Link]

-

Expedient Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the α2-Adrenergic Agonist Medetomidine | Semantic Scholar. Available from: [Link]

-

Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed. Available from: [Link]

-

Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed. Available from: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available from: [Link]

-

1-[(Imidazolidin-2-yl)imino]indazole. Highly α 2 /I 1 Selective Agonist: Synthesis, X-ray Structure, and Biological Activity - ResearchGate. Available from: [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]